Cas no 52856-03-8 (4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one)

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one structure
52856-03-8 structure
Product Name:4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
CAS No:52856-03-8
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD24551025
CID:3263640
PubChem ID:547723
Update Time:2025-04-26

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL-
    • SCHEMBL9551085
    • 52856-03-8
    • 4,4,5,5-tetramethyloxazolidin-2-one
    • CCA85603
    • Z1509152218
    • AKOS034008715
    • 4,4,5,5-tetramethyl-oxazolidin-2-one
    • EN300-344541
    • 4,4,5,5-tetramethyloxazolidin -2-one
    • 4,4,5,5-Tetramethyl-2-oxazolidinone
    • 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one #
    • 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
    • MDL: MFCD24551025
    • Inchi: 1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9)
    • InChI Key: QULBHIBEAZTUQA-UHFFFAOYSA-N
    • SMILES: O1C(NC(C)(C)C1(C)C)=O

Computed Properties

  • Exact Mass: 143.094628657Da
  • Monoisotopic Mass: 143.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3Ų

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Introduction to 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL (CAS No. 52856-03-8)

The compound 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL (CAS No. 52856-03-8) is a heterocyclic organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This oxazolidinone derivative, characterized by its four methyl groups at the 4,4,5,5 positions, exhibits distinct chemical and biological behaviors that make it a valuable candidate for further exploration.

In recent years, the study of oxazolidinones has seen considerable advancements, particularly in their role as scaffolds for drug development. The tetramethyl substitution in this compound enhances its stability and reactivity, making it an attractive building block for synthesizing more complex molecules. The oxazolidinone ring itself is known for its ability to form stable complexes with biological targets, which has implications for the development of new therapeutic agents.

One of the most promising applications of 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL is in the realm of medicinal chemistry. Researchers have been exploring its potential as a precursor for antimicrobial and anti-inflammatory drugs. The structural motif of this compound allows it to interact with enzymes and receptors in a way that could lead to the development of novel treatments for various diseases. For instance, studies have shown that oxazolidinones can inhibit bacterial cell wall synthesis by binding to essential enzymes involved in peptidoglycan formation.

Moreover, the tetramethyl group at the 4-position of the oxazolidinone ring contributes to its lipophilicity, which can be advantageous for drug delivery systems. This property enhances the compound's ability to cross biological membranes, potentially improving bioavailability and therapeutic efficacy. Recent research has also highlighted its role in designing molecules with improved pharmacokinetic profiles.

The chemical synthesis of 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between β-ketoesters and isocyanates or carbodiimides. The presence of multiple methyl groups necessitates precise control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient synthesis of this compound, making it more accessible for research purposes.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The rigid oxazolidinone ring can serve as a structural unit in polymers and coatings, imparting thermal stability and mechanical strength. Researchers are investigating its incorporation into advanced materials that require high performance under extreme conditions.

The biological activity of 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL has been further studied through computational modeling and experimental assays. Molecular docking simulations have revealed its potential binding interactions with various biological targets, including proteases and kinases. These interactions are crucial for understanding its mechanism of action and for designing derivatives with enhanced activity.

Recent clinical trials have explored the use of oxazolidinone derivatives as therapeutic agents. While 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL itself may not be directly used in clinical settings yet, its structural analogs have demonstrated efficacy in treating infections caused by resistant bacteria. This underscores the importance of this class of compounds in addressing emerging challenges in antibiotic development.

The future prospects for 2-OXAZOLIDINONE, 4,4,5,5-TETRAMETHYL are promising as research continues to uncover new applications and improve synthetic methodologies. Collaborative efforts between chemists and biologists will be essential in translating laboratory findings into tangible benefits for society. As our understanding of molecular interactions deepens,this compound is likely to play a significant role in the next generation of pharmaceuticals and materials.

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